REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][C:6](O)=[CH:7][CH:8]=2)[CH:3]=1.[NH3:13].O.S([O-])([O-])=O.[NH4+].[NH4+].Cl>C(OCC)(=O)C>[NH2:13][C:6]1[CH:7]=[CH:8][C:9]2[C:4](=[CH:3][C:2]([Br:1])=[CH:11][CH:10]=2)[CH:5]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC(=CC=C2C=C1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2.69 g
|
Type
|
reactant
|
Smiles
|
O.S(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
stirred in a shield tube at 150° C. for 27 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
by adding 5 N aqueous sodium hydroxide (300 ml) under ice cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate again
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
27 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC2=CC(=CC=C2C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |